Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
“Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate” is an organic compound and a pharmaceutical intermediate, primarily used in laboratory research and chemical pharmaceutical synthesis processes . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
- Imidazole derivatives, including those containing a fluorine-substituted benzo[d]imidazole core, have shown promising antimicrobial potential . Researchers have synthesized and evaluated these compounds for their antibacterial, antifungal, and antiviral activities.
- For instance, compound 1a and 1b demonstrated good antimicrobial effects .
- Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strains .
- Compound 6f, based on the 1H-benzo[d]imidazole scaffold, was investigated for its effects on PA phenotypes, including pyocyanin and AQ signal levels .
Antimicrobial Activity
Anti-Tubercular Activity
Pseudomonas aeruginosa (PA) Phenotypes
Biofilm Inhibition
Crystal Structures and Solid-State NMR
Drug Development and AMR Challenges
Mechanism of Action
Target of Action
Similar compounds such as 6-bromo-4-fluoro-1-isopropyl-2-methyl-1h-benzo[d]imidazole have been used in the preparation of abemaciclib , a kinase inhibitor for the treatment of certain types of cancer
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit kinase activity . Kinases are enzymes that add phosphate groups to other proteins, which can activate or deactivate these proteins and thus influence cell signaling pathways .
properties
IUPAC Name |
lithium;6-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.Li/c1-6(2)14-9-5-7(12)3-4-8(9)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTADYLJMXQLCD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)N1C2=C(C=CC(=C2)F)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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